Lactococcin B is classified under the category of bacteriocins, which are ribosomally synthesized antimicrobial peptides produced by bacteria. These compounds serve as natural preservatives in food and have potential applications in clinical settings due to their antibacterial properties. The specific strain producing Lactococcin B, Lactococcus lactis subsp. cremoris, is commonly found in dairy products and is utilized in the fermentation process.
The synthesis of Lactococcin B involves several steps:
Lactococcin B has a specific molecular structure that contributes to its function:
Lactococcin B undergoes specific reactions that are crucial for its function:
The mechanism through which Lactococcin B exerts its antibacterial effects involves:
Lactococcin B exhibits several notable physical and chemical properties:
Lactococcin B has several promising applications:
Bacteriocins are ribosomally synthesized antimicrobial peptides produced by bacteria to inhibit closely related bacterial strains. They are classified into three primary categories: Class I (modified peptides, e.g., lantibiotics like nisin), Class II (unmodified, heat-stable peptides), and Class III (large, heat-labile proteins) [3] [9]. Class II is further subdivided:
Table 1: Classification of Bacteriocins from Lactic Acid Bacteria
Class | Characteristics | Examples |
---|---|---|
I | Post-translationally modified (lanthionine) | Nisin, Gallidermin |
IIa | Disulfide bonds, "pediocin box" motif | Pediocin PA-1 |
IIb | Two-component systems | Lactococcin G |
IIc | Cyclic structure, heat/pH-stable | Lactococcin B |
IId | Linear, non-pediocin-like | Lactococcin A |
Lactococcin B (LcnB) is a class IIc bacteriocin characterized by its small size (≤10 kDa), hydrophobic nature, and cationic charge. Unlike lantibiotics (Class I), it lacks post-translational modifications beyond leader peptide cleavage. Its activity is thiol-dependent, requiring a reduced cysteine residue (Cys-24) for bactericidal function [1] [10]. LcnB exhibits a narrow spectrum, primarily targeting other Lactococcus strains through pore formation in the cytoplasmic membrane [1] [4].
LcnB was first isolated and characterized in 1993 from Lactococcus lactis subsp. cremoris 9B4. Purification revealed a positively charged peptide dissipating the proton motive force (PMF) in sensitive cells, leading to ion leakage and cell death [1].
Lactococcus lactis subsp. cremoris is a GRAM-positive, mesophilic bacterium essential in dairy fermentations. Genomic studies confirm its role as the primary LcnB producer, with genes encoding LcnB and its immunity proteins often plasmid-borne [2] [5] [7]. Notably, LcnB production is self-regulated through an intrinsic proteinase PrtP, which cleaves LcnB between residues 6 and 7 (N-terminus) to prevent autoinhibition—a unique inactivation mechanism among bacteriocins [10].
Table 2: Key Properties of Lactococcin B
Property | Detail |
---|---|
Molecular Weight | ~5 kDa (purified) |
Producing Strain | Lactococcus lactis subsp. cremoris 9B4 |
Cleavage Site by PrtP | Between 6th/7th N-terminal amino acids |
Essential Active Residue | Cys-24 (reduced) |
Genetic Localization | Plasmid-encoded |
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